molecular formula C21H20N4O B7719709 6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-phenethylquinolin-2-amine

6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-phenethylquinolin-2-amine

Cat. No. B7719709
M. Wt: 344.4 g/mol
InChI Key: XGWMINLOOCQVMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-phenethylquinolin-2-amine is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the quinoline family and is known for its unique chemical properties that make it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of 6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-phenethylquinolin-2-amine is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins that are involved in disease processes. This compound has been shown to have a high affinity for certain receptors in the body, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-phenethylquinolin-2-amine in lab experiments is its unique chemical properties. This compound is stable and easy to handle, which makes it a useful tool for studying various biological processes. However, one limitation of this compound is its high cost, which may limit its use in certain research studies.

Future Directions

There are several future directions for research on 6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-phenethylquinolin-2-amine. One direction is to study its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential as an antibacterial and antifungal agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of 6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-phenethylquinolin-2-amine is a complex process that involves several steps. The first step involves the synthesis of 6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinolin-2-amine, which is then reacted with phenethyl bromide to form the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-phenethylquinolin-2-amine has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as an antibacterial and antifungal agent.

properties

IUPAC Name

6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(2-phenylethyl)quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-14-8-9-19-17(12-14)13-18(21-23-15(2)26-25-21)20(24-19)22-11-10-16-6-4-3-5-7-16/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWMINLOOCQVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)NCCC3=CC=CC=C3)C4=NOC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.